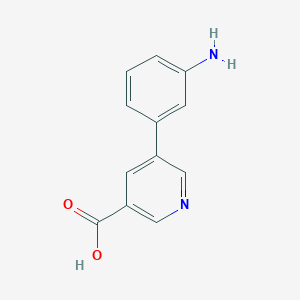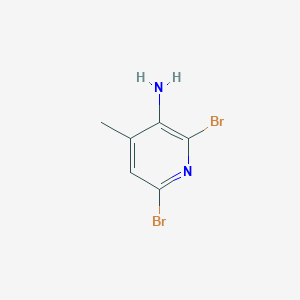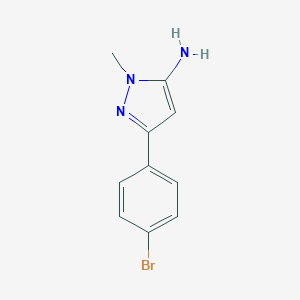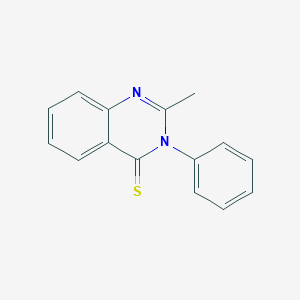
2-Methyl-3-phenylquinazoline-4-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-3-phenylquinazoline-4-thione is a heterocyclic compound that has been extensively studied for its potential applications in medicinal chemistry. This compound belongs to the quinazoline family of compounds, which have been shown to exhibit a wide range of biological activities, including antitumor, antiviral, and antibacterial properties.
作用機序
The mechanism of action of 2-Methyl-3-phenylquinazoline-4-thione is not yet fully understood. However, it is believed to act by inhibiting the activity of certain enzymes or proteins involved in cell growth and proliferation. It may also induce apoptosis, or programmed cell death, in cancer cells.
生化学的および生理学的効果
2-Methyl-3-phenylquinazoline-4-thione has been shown to exhibit several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes or proteins involved in cell growth and proliferation. It may also induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been shown to exhibit anti-inflammatory and antioxidant properties.
実験室実験の利点と制限
The advantages of using 2-Methyl-3-phenylquinazoline-4-thione in lab experiments include its potent biological activity, its relatively simple synthesis method, and its potential applications in medicinal chemistry. However, there are also several limitations to using this compound in lab experiments. One limitation is its limited solubility in water, which can make it difficult to work with in aqueous solutions. Another limitation is its potential toxicity, which can make it difficult to work with at high concentrations.
将来の方向性
There are several future directions for research on 2-Methyl-3-phenylquinazoline-4-thione. One direction is to further investigate its mechanism of action, particularly with regard to its effects on cancer cells. Another direction is to explore its potential applications in other areas of medicinal chemistry, such as antiviral and antibacterial agents. Additionally, research could be done to develop more efficient synthesis methods for this compound, as well as to explore its potential use in combination with other drugs or therapies.
合成法
The synthesis of 2-Methyl-3-phenylquinazoline-4-thione can be achieved by several methods. One of the most common methods is the reaction of 2-aminobenzophenone with methyl isothiocyanate in the presence of a base such as potassium carbonate. This reaction yields the desired compound as a yellow solid. Another method involves the reaction of 2-methyl-3-phenylquinazolin-4-one with thiourea in the presence of a catalyst such as zinc chloride. This reaction also yields the desired compound as a yellow solid.
科学的研究の応用
2-Methyl-3-phenylquinazoline-4-thione has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit a wide range of biological activities, including antitumor, antiviral, and antibacterial properties. In particular, this compound has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and colon cancer cells. It has also been shown to exhibit antiviral activity against several viruses, including HIV, herpes simplex virus, and hepatitis B virus.
特性
CAS番号 |
13193-50-5 |
|---|---|
製品名 |
2-Methyl-3-phenylquinazoline-4-thione |
分子式 |
C15H12N2S |
分子量 |
252.3 g/mol |
IUPAC名 |
2-methyl-3-phenylquinazoline-4-thione |
InChI |
InChI=1S/C15H12N2S/c1-11-16-14-10-6-5-9-13(14)15(18)17(11)12-7-3-2-4-8-12/h2-10H,1H3 |
InChIキー |
KBDVBPKCFRMICV-UHFFFAOYSA-N |
SMILES |
CC1=NC2=CC=CC=C2C(=S)N1C3=CC=CC=C3 |
正規SMILES |
CC1=NC2=CC=CC=C2C(=S)N1C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



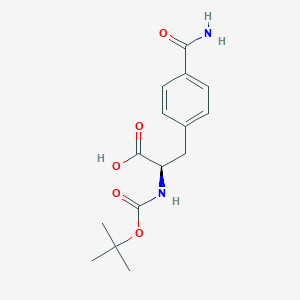
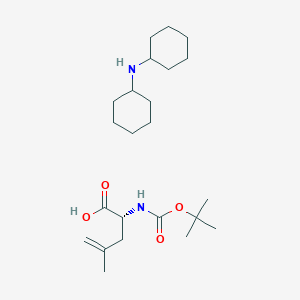
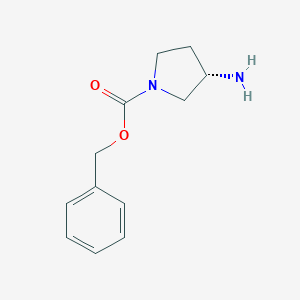
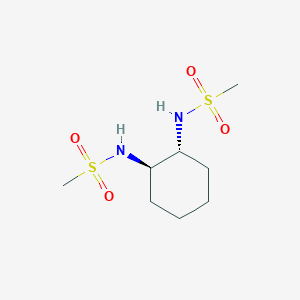
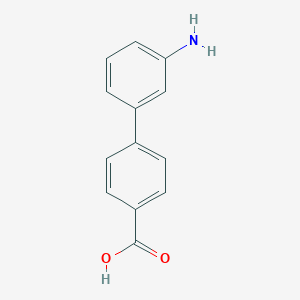
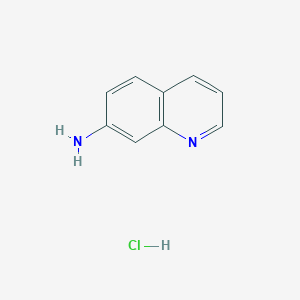
![2-amino-6-nitro-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B111496.png)


